5-[1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide
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Description
5-[1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide is a useful research compound. Its molecular formula is C26H30N4O6 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.21653469 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of AKOS004948915 are the Inhibitor of Apoptosis Proteins (IAPs) . IAPs are key negative regulators of programmed cell death, and their overexpression in most cancer types contributes to tumor cell survival and resistance to cancer therapy .
Mode of Action
AKOS004948915 acts as an antagonist of IAPs , facilitating cell death via both the intrinsic and extrinsic apoptosis pathways by interfering with X-linked IAP (XIAP) and cellular IAP1 and 2 (cIAP1/2) . This interference enhances the killing of cancer cells .
Biochemical Pathways
The compound’s action on IAPs modulates apoptosis and NF-κB signaling, which drives the expression of genes involved in immune and inflammatory responses . In pre-clinical models, AKOS004948915 has shown synergy with PD-1/PD-L1 checkpoint inhibitors .
Result of Action
The result of AKOS004948915’s action is the enhanced killing of cancer cells, particularly in lung cancer models . This is achieved through the facilitation of cell death via both the intrinsic and extrinsic apoptosis pathways .
Properties
IUPAC Name |
5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-2-12-27-23(31)9-5-6-13-29-25(33)19-7-3-4-8-20(19)30(26(29)34)16-24(32)28-15-18-10-11-21-22(14-18)36-17-35-21/h3-4,7-8,10-11,14H,2,5-6,9,12-13,15-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYPRMIUNRONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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